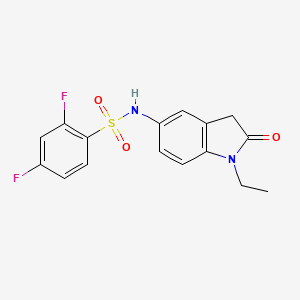

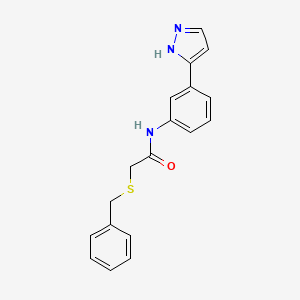

N-(1-ethyl-2-oxoindolin-5-yl)-2,4-difluorobenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1-ethyl-2-oxoindolin-5-yl)-2,4-difluorobenzenesulfonamide, also known as EAI045, is a small molecule inhibitor that has shown promising results in preclinical cancer research. This compound targets the epidermal growth factor receptor (EGFR) and has been suggested as a potential alternative to current EGFR inhibitors due to its ability to overcome resistance mutations.

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Anticancer Evaluation

A study by Kumar et al. (2014) focused on the synthesis of benzenesulfonamide derivatives, including N-(1-ethyl-2-oxoindolin-5-yl)-2,4-difluorobenzenesulfonamide, and evaluated their antimicrobial and anticancer activities. They discovered that these compounds displayed significant effectiveness against certain microbial strains and cancer cell lines, highlighting their potential in medical research and drug development Kumar et al., 2014.

Quantum Mechanical Studies and Urease Inhibition

Arshad et al. (2017) conducted quantum mechanical studies on isatin derivatives, including this compound, and assessed their urease inhibition capabilities. The study emphasized the potential utility of these compounds in designing enzyme inhibitors, which could have implications in various therapeutic applications Arshad et al., 2017.

Antitubercular Agent Potential

Purushotham and Poojary (2018) explored the potential of this compound as an antitubercular agent. Their research involved docking studies against the enoyl reductase enzyme of Mycobacterium tuberculosis, providing insights into the inhibitory action of this compound on the tuberculosis-causing bacterium Purushotham & Poojary, 2018.

CCR5 Antagonists for HIV-1 Infection

Cheng De-ju (2015) discussed the increasing interest in methylbenzenesulfonamide derivatives, including this compound, as CCR5 antagonists in the context of HIV-1 infection prevention. This research highlights the potential of such compounds in the development of novel therapeutic agents for HIV-1 Cheng De-ju, 2015.

Tautomerism in Crystal Structure Analysis

Li et al. (2014) conducted a study on the crystal structure of a related compound, providing insights into the importance of understanding tautomerism in such molecules for their potential pharmaceutical applications Li et al., 2014.

Anti-Inflammatory, Analgesic, and Antioxidant Properties

A study by Küçükgüzel et al. (2013) synthesized and characterized derivatives of celecoxib, including this compound, for potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This research contributes to understanding the multifaceted therapeutic potential of such compounds Küçükgüzel et al., 2013.

Cyclooxygenase-2 Inhibitors

Hashimoto et al. (2002) investigated a series of benzenesulfonamide derivatives, including this compound, as selective cyclooxygenase-2 inhibitors. This research is pivotal in the development of new drugs for the treatment of conditions like arthritis and acute pain Hashimoto et al., 2002.

Eigenschaften

IUPAC Name |

N-(1-ethyl-2-oxo-3H-indol-5-yl)-2,4-difluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F2N2O3S/c1-2-20-14-5-4-12(7-10(14)8-16(20)21)19-24(22,23)15-6-3-11(17)9-13(15)18/h3-7,9,19H,2,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRLJTGPEHDHCSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-isobutyl-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2469682.png)

![2-(2-thienyl)-7-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2469687.png)

![3-(Benzenesulfonyl)-6-fluoro-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2469690.png)

![[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-(2-chloropyridin-4-yl)methanone](/img/structure/B2469691.png)

![2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2469693.png)

![1-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]-2-phenylethanamine](/img/structure/B2469700.png)

![4-benzyl-1-[1-(cyclopentylacetyl)-4,5-dihydro-1H-imidazol-2-yl]piperidine](/img/structure/B2469703.png)